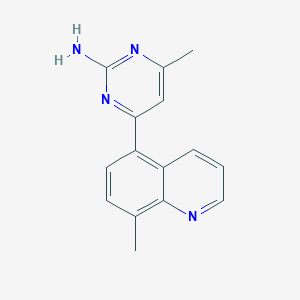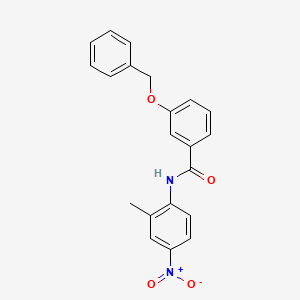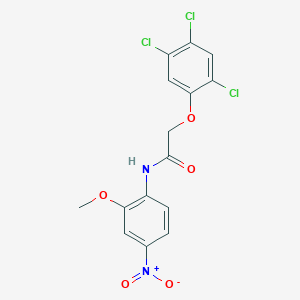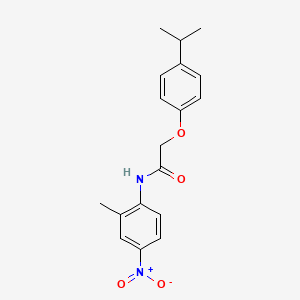
N-(4-iodophenyl)-3-phenylbutanamide
Vue d'ensemble
Description
N-(4-iodophenyl)-3-phenylbutanamide, also known as IPPB, is a synthetic compound used in scientific research for its unique properties. It is a member of the phenylbutanamide class of compounds and is commonly used in the field of pharmacology and neuroscience research. The compound is known for its ability to modulate certain receptors in the brain, leading to a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-3-phenylbutanamide involves its ability to bind to certain receptors in the brain. It has been shown to bind to the dopamine transporter and the sigma-1 receptor, leading to a range of biochemical and physiological effects. This compound has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in certain areas of the brain. It has also been shown to modulate the activity of the sigma-1 receptor, leading to a range of effects such as anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it is targeting. This compound has been shown to increase locomotor activity in rodents, suggesting a stimulant effect. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-iodophenyl)-3-phenylbutanamide is its ability to selectively target certain receptors in the brain, making it a useful tool for studying the function of these receptors. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are numerous future directions for research involving N-(4-iodophenyl)-3-phenylbutanamide. One potential area of research is the development of new drugs targeting the dopamine transporter and the sigma-1 receptor. This compound could also be used in studies investigating the effects of long-term drug use on the brain. Additionally, this compound could be used in studies investigating the role of the sigma-1 receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a synthetic compound with a range of applications in scientific research. Its ability to selectively target certain receptors in the brain makes it a useful tool for studying the function of these receptors. Future research involving this compound has the potential to lead to the development of new drugs and a better understanding of the role of certain receptors in neurological disorders.
Applications De Recherche Scientifique
N-(4-iodophenyl)-3-phenylbutanamide has been extensively used in scientific research as a tool to study the function of certain receptors in the brain. It is commonly used in studies investigating the role of the dopamine transporter and the sigma-1 receptor. This compound has also been used in studies investigating the effects of certain drugs on the brain, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJPJHWGLHYCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3981764.png)
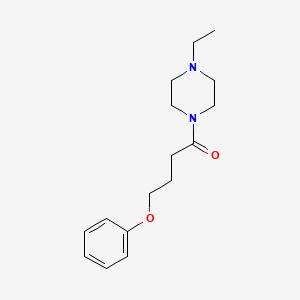
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)
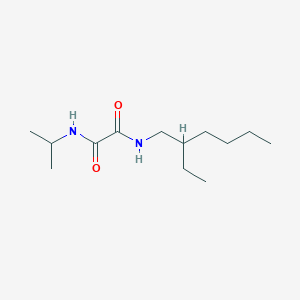

![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)
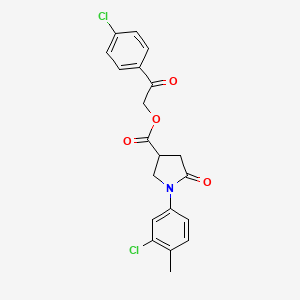
![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)
